
14-Quinaldinoyloxydaunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Quinaldinoyloxydaunorubicin (Qinodoxin) is a synthetic derivative of daunorubicin, which is a type of anthracycline antibiotic that is commonly used in chemotherapy. Qinodoxin is a potent anti-cancer agent that has been shown to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
Mecanismo De Acción
The mechanism of action of 14-Quinaldinoyloxydaunorubicin involves the inhibition of topoisomerase II, which is an enzyme that is essential for DNA replication. 14-Quinaldinoyloxydaunorubicin binds to the enzyme and prevents it from working properly, leading to the accumulation of DNA damage. This accumulation of DNA damage triggers a signal that causes the cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
14-Quinaldinoyloxydaunorubicin has several biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit cell division and proliferation, and trigger apoptosis. 14-Quinaldinoyloxydaunorubicin also has anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 14-Quinaldinoyloxydaunorubicin in lab experiments is its potency. It has been shown to be effective against a wide range of cancers, making it a valuable tool for cancer research. Furthermore, 14-Quinaldinoyloxydaunorubicin has a well-defined mechanism of action, which makes it easier to study and understand its effects.
However, there are also some limitations to using 14-Quinaldinoyloxydaunorubicin in lab experiments. One of the main limitations is its toxicity. 14-Quinaldinoyloxydaunorubicin can cause severe side effects, including cardiotoxicity, which can limit its use in lab experiments. Additionally, 14-Quinaldinoyloxydaunorubicin is a highly complex molecule, which makes it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for the research of 14-Quinaldinoyloxydaunorubicin. One direction is to develop new and improved synthesis methods that are more efficient and cost-effective. Another direction is to explore the use of 14-Quinaldinoyloxydaunorubicin in combination with other anti-cancer agents to increase its effectiveness and reduce its toxicity. Additionally, there is a need to further investigate the mechanism of action of 14-Quinaldinoyloxydaunorubicin and its effects on cancer cells. Finally, there is a need to conduct clinical trials to evaluate the safety and efficacy of 14-Quinaldinoyloxydaunorubicin in humans.
Métodos De Síntesis
The synthesis of 14-Quinaldinoyloxydaunorubicin involves the reaction of daunorubicin with quinaldine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into 14-Quinaldinoyloxydaunorubicin. The synthesis method is complex and involves several steps, including purification and characterization.
Aplicaciones Científicas De Investigación
14-Quinaldinoyloxydaunorubicin has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer. 14-Quinaldinoyloxydaunorubicin works by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. By inhibiting this enzyme, 14-Quinaldinoyloxydaunorubicin prevents cancer cells from dividing and multiplying, leading to their death.
Propiedades
Número CAS |
126657-27-0 |
|---|---|
Nombre del producto |
14-Quinaldinoyloxydaunorubicin |
Fórmula molecular |
C37H34N2O13 |
Peso molecular |
714.7 g/mol |
Nombre IUPAC |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C37H34N2O13/c1-15-31(42)19(38)11-25(51-15)52-23-13-37(48,24(41)14-50-36(47)30-21(40)10-16-6-3-4-8-20(16)39-30)12-18-27(23)35(46)29-28(33(18)44)32(43)17-7-5-9-22(49-2)26(17)34(29)45/h3-10,15,19,23,25,31,40,42,44,46,48H,11-14,38H2,1-2H3 |
Clave InChI |
VTDMDKFOXVFPGY-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
Sinónimos |
14-quinaldinoyloxydaunorubicin 14-quinaldinoyloxyrubomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



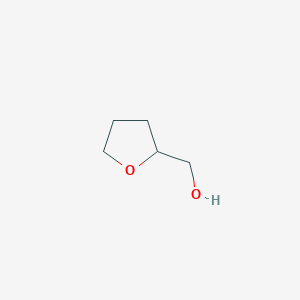
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
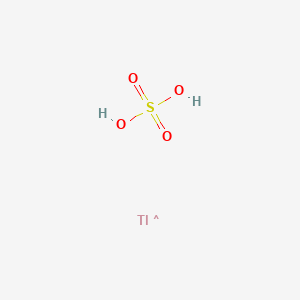
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

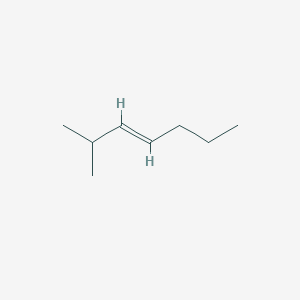
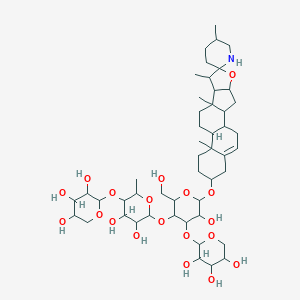

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
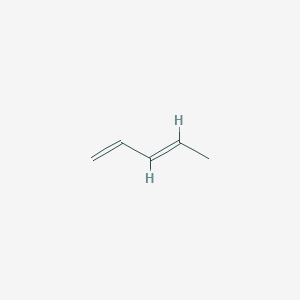
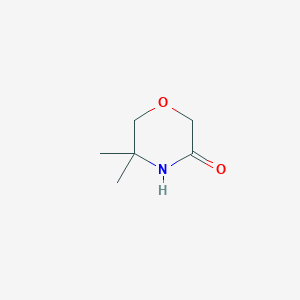
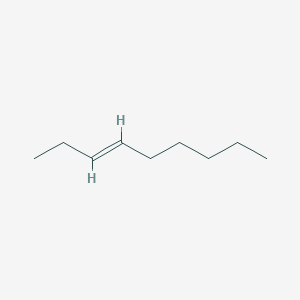
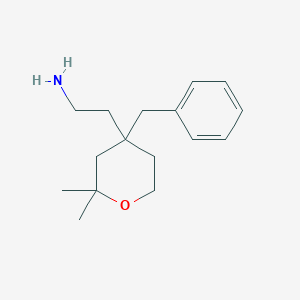
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)